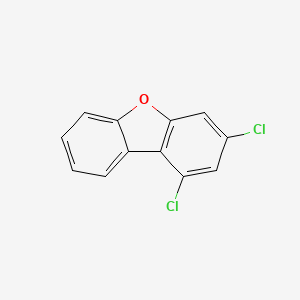

1,3-Dichlorodibenzofuran

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

43047-99-0 |

|---|---|

分子式 |

C12H6Cl2O |

分子量 |

237.08 g/mol |

IUPAC 名称 |

1,3-dichlorodibenzofuran |

InChI |

InChI=1S/C12H6Cl2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |

InChI 键 |

VKIBKEFGJSPRJC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Cl)Cl |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Cl)Cl |

其他CAS编号 |

94538-00-8 |

同义词 |

1,3-dichlorodibenzofuran |

产品来源 |

United States |

Synthesis Pathways and Mechanisms of 1,3 Dichlorodibenzofuran Formation

Unintentional Formation Processes of Polychlorinated Dibenzofurans

Polychlorinated dibenzofurans (PCDFs), including dichlorodibenzofuran isomers, are predominantly formed through two main unintentional pathways in high-temperature environments: de novo synthesis and precursor-mediated formation. These processes typically occur in industrial settings such as waste incinerators, metallurgical plants, and during uncontrolled combustion events like accidental fires.

De Novo Synthesis in Thermal Processes

De novo synthesis is the formation of PCDFs from elemental carbon, an inorganic chlorine source, and oxygen, typically on the surface of fly ash particles. This pathway does not rely on pre-existing aromatic structures that resemble the final PCDF molecule. The process is understood to be a breakdown and rearrangement of the carbon matrix, followed by chlorination and the incorporation of oxygen.

Research has shown that this synthesis occurs optimally within a temperature window of 250°C to 450°C. Studies on fly ash from industrial sintering plants have identified two distinct temperature maxima for PCDF formation via de novo synthesis: one around 325°C and another near 400°C. The presence of metal catalysts, particularly copper, on the fly ash surface is known to significantly promote these reactions. The process can be rapid, with significant quantities of PCDFs forming within the first 30 minutes of reaction time, followed by a slower formation rate.

Precursor Formation Mechanisms

The second major pathway involves the chemical transformation of specific chlorinated aromatic compounds, known as precursors. These reactions are often more direct than de novo synthesis and can lead to high yields of PCDFs under the right conditions.

Chlorophenols (CPs) and chlorobenzenes (CBs) are well-established precursors to PCDFs. In thermal processes, these compounds can undergo condensation reactions to form the dibenzofuran (B1670420) structure. The mechanism often involves the formation of phenoxy radicals, which can then couple to form a dihydroxybiphenyl intermediate. This intermediate can subsequently cyclize through the loss of a water molecule to yield a PCDF. For instance, the gas-phase oxidation of 2-chlorophenol (B165306) has been shown to produce 4,6-dichlorodibenzofuran. The specific isomers of the resulting PCDFs are highly dependent on the chlorination pattern of the initial chlorophenol or chlorobenzene (B131634) precursors.

Polychlorinated biphenyls (PCBs), which were once widely used in electrical equipment like transformers and capacitors, are significant precursors to PCDFs, especially during fires and pyrolysis (thermal decomposition in the absence of oxygen). Accidents involving PCB-containing electrical equipment can lead to the formation of PCDFs at levels up to 1000 parts per million (ppm) or higher in the resulting soot.

The conversion of PCBs to PCDFs occurs through intramolecular cyclization. This process involves an oxidation step to form a phenolic compound, followed by ring closure. The primary reaction pathways identified are:

Loss of an ortho-chlorine molecule (Cl2).

Loss of ortho-hydrogen chloride (HCl), sometimes accompanied by a 2,3-chlorine shift.

A minor pathway involving the loss of two ortho-hydrogen atoms (H2).

These reactions explain why commercial PCB mixtures, when subjected to heat, yield a variety of PCDF isomers, including the highly toxic 2,3,7,8-substituted congeners.

Influence of Reaction Conditions on PCDF Congener Profiles

The specific distribution of PCDF isomers, known as the congener profile, is heavily influenced by the reaction conditions. Key factors include temperature, reaction time, oxygen concentration, and the presence of catalysts.

Temperature: An increase in temperature can lead to a rise in the formation of lower chlorinated PCDF species.

Catalysts: The type of metal catalyst present can selectively promote the formation of either PCDFs or their structural relatives, polychlorinated dibenzo-p-dioxins (PCDDs). As shown in the table below, copper and iron compounds tend to favor PCDF formation, while zinc compounds can contribute more to PCDD generation.

Chlorine Source: The availability and form of chlorine (e.g., from metal chlorides versus organic sources) are essential for the chlorination steps in both de novo and precursor pathways.

| Catalytic Compound Added | Resulting PCDD/F Mass Content (ng/g) | Primary Product Favored |

|---|---|---|

| None (Control) | 0.51 | PCDFs (83% of total) |

| CuCl₂ | 148.99 | PCDFs |

| FeCl₃ | 67.38 | PCDFs |

| ZnCl₂ | 53.63 | PCDDs |

| CuO | 1.27 | PCDFs |

| Fe₂O₃ | 0.76 | PCDFs |

| ZnO | 0.57 | PCDDs |

Data derived from studies on the co-combustion of sewage sludge and coal.

Intentional Laboratory Synthesis of Specific Dichlorodibenzofuran Isomers

While most PCDFs are unintentional byproducts, specific isomers like 1,3-Dichlorodibenzofuran are synthesized in laboratories in small quantities for research and as analytical standards. nih.gov These syntheses require precise, multi-step organic chemistry methods to control the position of the chlorine atoms on the dibenzofuran skeleton.

Common strategies for the targeted synthesis of dibenzofurans, which can be adapted for chlorinated analogues, include:

Palladium-Catalyzed Cyclization: A powerful method involves the intramolecular cyclization of ortho-iododiaryl ethers. organic-chemistry.org This reaction is often catalyzed by palladium complexes, such as those using Pd/C, to form the central furan (B31954) ring. organic-chemistry.org By starting with appropriately chlorinated precursors (e.g., a chlorinated o-iodophenol and a second chlorinated benzene (B151609) derivative), specific dichlorodibenzofuran isomers can be constructed.

Ullmann Condensation/Coupling: The Ullmann reaction, which uses copper as a catalyst, is a classic method for forming bonds between aryl halides. wikipedia.orgbyjus.com An Ullmann-type reaction can be used to create a diaryl ether from a phenol (B47542) and an aryl halide. organic-chemistry.org This diaryl ether can then be cyclized in a subsequent step to form the dibenzofuran core. The high temperatures often required for traditional Ullmann reactions can be a limitation, but modern variations with soluble copper catalysts and ligands allow for milder reaction conditions. wikipedia.orgnih.gov

Multi-step Sequences: A streamlined, one-pot procedure for synthesizing dibenzofurans has been reported involving a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr). chemrxiv.org This complex but efficient method allows for the assembly of diverse dibenzofuran structures from readily available starting materials like fluoroarenes and 2-bromophenyl acetates. chemrxiv.org

By carefully selecting starting materials such as 2,4-dichlorophenol (B122985) or 3,4-dichlorophenol (B42033) and coupling them with appropriate benzene-based reagents, these synthetic strategies can be precisely tailored to yield the this compound isomer.

Environmental Occurrence and Distribution of Dichlorodibenzofurans

Presence in Various Environmental Matrices

Dichlorodibenzofurans, like other PCDD/Fs, are ubiquitously distributed in the environment due to their persistent nature and propensity for long-range transport.

Once released into the atmosphere, dichlorodibenzofurans partition between the gas and particle phases, a process governed by the compound's properties and ambient conditions. As semi-volatile organic compounds, their distribution is influenced by factors such as temperature and the concentration of particulate matter.

Lower chlorinated congeners are generally more volatile and thus more likely to be present in the gas phase. However, studies have shown that even for these, a significant fraction can be associated with particulate matter, especially under conditions with high aerosol concentrations, such as haze. During such events, it has been observed that approximately 98% of total PCDD/Fs can be associated with particles. Specifically, the majority of particle-bound PCDD/Fs are found in fine inhalable particles with aerodynamic diameters smaller than 2.5 μm. The partitioning is critical as it dictates the mode of atmospheric transport and deposition.

Atmospheric Partitioning of PCDD/Fs

| Phase | Typical Concentration Range (pg/m³) | Associated Particle Size | Key Influencing Factors |

|---|---|---|---|

| Gas Phase | 0.004 - 0.14 researchgate.net | N/A | Temperature, Vapor Pressure |

| Particle Phase | 0.02 - 0.34 researchgate.net | Predominantly <2.5 μm | Particulate Matter Concentration |

Due to their hydrophobic nature, dichlorodibenzofurans have low solubility in water and a strong tendency to adsorb to organic matter and suspended solids. Consequently, while concentrations in the water column may be low, they accumulate in sediments, which act as a long-term sink and a potential source for bioaccumulation in aquatic organisms.

Concentrations of total PCDD/Fs in river and marine sediments can vary widely, from low picogram per gram (pg/g) levels in less impacted areas to several nanograms per gram (ng/g) in highly contaminated industrial zones. For instance, studies in the Baltic Sea have reported total PCDD/F concentrations in bottom sediments ranging from 11 to 1,424 pg/g dry weight mdpi.com. The less chlorinated furans, such as tetrachlorodibenzofuran (TCDF), have shown a higher tendency to bioaccumulate in organisms from the sediment compared to their higher-chlorinated counterparts frontiersin.org. This suggests that dichlorodibenzofurans could also be readily transferred from sediments into the aquatic food web.

PCDD/F Concentrations in Aquatic Sediments

| Location Type | Concentration Range (pg/g dry weight) | Primary Congeners Often Found |

|---|---|---|

| Marine Bottom Sediments | 11 - 181 mdpi.com | OCDD, HpCDF, HpCDD mdpi.com |

| River Bottom Sediments | 146 - 1,424 mdpi.com | Varies with source |

| Industrial Canals | up to 126,561 (furans) frontiersin.org | 2,3,7,8-TCDF, OCDF frontiersin.org |

Soil acts as a primary reservoir for PCDD/Fs, including dichlorodibenzofurans, deposited from the atmosphere or from direct contamination. These compounds are highly persistent in the soil environment, with degradation being a very slow process. Their strong adsorption to soil organic matter limits their mobility and leaching into groundwater but contributes to their long-term persistence.

The half-life of some PCDD/F congeners in soil can be on the order of decades, indicating that these compounds can remain in the terrestrial environment for extended periods, posing a long-term risk of exposure.

Primary Emission Sources of PCDD/Fs and Implications for Dichlorodibenzofurans

Dichlorodibenzofurans are not produced intentionally but are formed as unintentional byproducts of various thermal and industrial processes.

The incineration of municipal, medical, and industrial waste is a major source of PCDD/F emissions. princeton.edudcceew.gov.au These compounds can be formed during the combustion process if temperatures are not optimal or through de novo synthesis in the post-combustion zone as flue gases cool. wtert.org The chlorine content of the waste material is a significant factor in the amount of PCDD/Fs formed. princeton.edu Modern incinerators equipped with advanced air pollution control devices can significantly reduce these emissions. wtert.orgnih.gov

Metallurgical industries, particularly secondary metal production where scrap materials are recycled, are also significant contributors to PCDD/F emissions. environment.govt.nz Processes like secondary aluminum and copper smelting, as well as iron ore sintering, can release these compounds into the atmosphere. researchgate.netresearchgate.net The presence of organic materials and chlorine sources, such as plastics and cutting oils, in the scrap feed can lead to the formation of PCDD/Fs during the high-temperature smelting process. researchgate.net

PCDD/F Emission Factors from Various Sources

| Source | Emission Factor Range (µg I-TEQ/ton) | Notes |

|---|---|---|

| Municipal Waste Incineration | ~10 (as of 1989) princeton.edu | Emissions have been significantly reduced with modern technology. |

| Secondary Aluminum Smelting | 1.66 - 12.9 researchgate.net | Varies based on the type of raw material (ingots vs. waste aluminum). researchgate.net |

| Secondary Copper Smelting | 24.8 - 102 researchgate.net | Dependent on the purity of the copper scrap. researchgate.net |

Pulp and Paper Mills Using Chlorine Bleaching

The use of elemental chlorine in the pulp and paper industry has been identified as a significant source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) researchgate.netmdpi.com. These compounds are formed as unwanted by-products during the bleaching process from the chemical reaction between chlorine and phenolic compounds in wood pulp .

Research into the congener profile of PCDD/F emissions from pulp mills has shown that 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) were historically the dominating congeners produced when elemental chlorine was used nih.gov. Studies of effluent from non-wood pulp and paper mills using chlorine bleaching have also identified congeners such as 2,3,7,8-TeCDF and 1,2,3,7,8-PeCDF in the surrounding water and sediment deswater.com. The industry's transition to chlorine dioxide (Elemental Chlorine Free - ECF) bleaching has significantly reduced the formation of these toxic compounds nih.gov. However, specific data quantifying the presence or formation rates of 1,3-Dichlorodibenzofuran from this source are not prominently detailed in the available scientific literature.

Chemical Manufacturing and Use (e.g., Chlorophenols, Pesticides)

The manufacturing of certain chlorinated chemicals is another primary source of PCDF contamination researchgate.net. PCDFs are generated as unintentional by-products during the synthesis of products such as chlorophenols, which have been used as wood preservatives and pesticides, as well as other pesticides and herbicides mdpi.comresearchgate.net.

Pentachlorophenol (PCP), for instance, was found to contain PCDD/F impurities, with octachlorodibenzo-p-dioxin (OCDD) and 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) being the dominant constituents scirp.org. Similarly, analysis of flue gas from a pesticide manufacturing plant showed that highly chlorinated congeners like 1,2,3,4,6,7,8-HpCDF and OCDD were the main components aaqr.org. While the formation of PCDFs as a class is well-established in these processes, specific research identifying this compound as a significant congener or quantifying its presence in these chemical products or their associated waste streams is scarce.

Accidental Fires and Spills Involving PCBs

Accidental fires and uncontrolled combustion involving polychlorinated biphenyls (PCBs), particularly in transformers and capacitors, can produce significant quantities of PCDFs nih.gov. The thermal degradation of PCBs at temperatures below 1200°C can lead to the formation of various PCDF congeners wikipedia.org.

Investigations into soot from PCB transformer fires have confirmed the presence of PCDFs, which are considered the most important toxic compounds generated in such incidents nih.gov. Research has primarily focused on the PCDF isomers of greatest health concern, which include the tetra-, penta-, and hexa-chlorinated forms that have chlorine atoms in all four lateral positions (2, 3, 7, and 8) nih.gov. There is a lack of specific data in the reviewed literature regarding the formation and concentration of the this compound isomer in emissions from PCB-related fires and spills.

Natural Events (e.g., Forest Fires)

Long-Range Transport and Deposition Pathways

The environmental fate of this compound, like other PCDFs, is governed by its physical and chemical properties, which facilitate its movement across long distances from its original sources.

Atmospheric Transport and Deposition

Due to their low water solubility and low vapor pressure, the atmosphere is the primary medium for the long-range transport of PCDFs scielo.br. These compounds have a strong tendency to adsorb to particulate matter and aerosols, allowing them to be carried by wind currents over vast distances, far from their point of origin scielo.brnih.gov.

Atmospheric deposition, through both dry (particle settling) and wet (rain, snow) processes, is the main pathway by which PCDFs are transferred from the atmosphere to soil, water, and vegetation aaqr.orgresearchgate.net. The degree of chlorination affects this process; for instance, ambient temperature has a greater influence on the deposition of lower-chlorinated PCDFs nih.gov. While general models describe the transport of PCDFs, specific monitoring data and transport modeling for the this compound congener are limited. However, studies of atmospheric deposition have confirmed the presence of various PCDF congeners, particularly the more toxic and abundant ones like 2,3,4,7,8-PeCDF and other hepta- and octa-chlorinated furans researchgate.net.

Fluvial and Oceanic Transport

Once deposited from the atmosphere into terrestrial or aquatic environments, the transport of PCDFs continues through water systems. Because of their hydrophobic nature, PCDFs preferentially bind to organic matter and sediment particles in rivers, lakes, and oceans researchgate.netscielo.br. Consequently, their movement within these systems is intrinsically linked to the transport of sediments through erosion, suspension, and deposition.

Studies on the bioaccumulation of PCDFs in aquatic organisms have shown that less chlorinated congeners can be more readily taken up from sediment by organisms compared to their more highly chlorinated counterparts frontiersin.org. This suggests that dichlorodibenzofurans could be mobile and bioavailable in aquatic food chains. However, specific research tracking the fluvial and oceanic transport pathways and fluxes of this compound is not detailed in the existing literature.

Data on PCDF Sources

The following table summarizes the known sources of Polychlorinated Dibenzofurans (PCDFs) and the commonly identified congeners. Specific quantitative data for this compound are generally unavailable in the cited literature.

| Source Category | Known PCDF Source? | Commonly Identified PCDF Congeners | Specific Data on this compound? |

| Pulp and Paper Mills (Chlorine Bleaching) | Yes | 2,3,7,8-TCDF, 1,2,3,7,8-PeCDF nih.govdeswater.com | Not specified in reviewed sources |

| Chemical Manufacturing (Pesticides, etc.) | Yes | 1,2,3,4,6,7,8-HpCDF, OCDF scirp.orgaaqr.org | Not specified in reviewed sources |

| Accidental PCB Fires | Yes | 2,3,7,8-substituted Tetra-, Penta-, Hexa-CDFs nih.gov | Not specified in reviewed sources |

| Natural Events (Forest Fires) | Yes | PCDF class identified, specific congener profiles vary nih.govresearchgate.net | Not specified in reviewed sources |

Spatial and Temporal Trends in Environmental Concentrations

The environmental concentrations of dichlorodibenzofurans, as part of the broader group of polychlorinated dibenzofurans (PCDFs), exhibit significant variation based on geography and time. These trends are closely linked to historical and ongoing industrial activities, waste management practices, and environmental regulations. Data on specific dichlorodibenzofuran congeners are limited in environmental studies, which typically report on the total toxicity or concentrations of the most toxic, higher-chlorinated congeners. Therefore, the following trends for Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) are used to infer the likely distribution patterns of dichlorodibenzofurans.

Spatial Trends

The spatial distribution of PCDD/Fs is characterized by elevated concentrations near emission sources and a wide, low-level distribution globally due to long-range atmospheric transport.

Proximity to Industrial and Urban Sources: Concentrations of PCDD/Fs are significantly higher in soil and sediment near industrial areas, such as metal smelters, chemical production plants, and waste incinerators. nih.govresearchgate.net A review of PCDD/Fs in China found that soil levels varied greatly, with much higher concentrations found in proximity to pollution sources compared to remote areas like the Tibet Plateau. nih.gov Point sources, particularly those related to e-waste dismantling and chemical manufacturing, were identified as having the greatest impact on local contamination. nih.gov Similarly, air and soil in urban and suburban areas show higher concentrations of many chlorinated pollutants compared to rural environments.

Long-Range Transport: Despite their low volatility, the higher chlorinated congeners of dibenzofurans are persistent and can undergo long-range atmospheric transport, leading to their detection in remote ecosystems far from direct sources. cdc.gov This global distribution means that even areas with no significant local sources can exhibit background levels of these compounds. researchgate.net Studies of the global oceanic atmosphere show that continental source regions clearly influence concentrations in remote marine environments. researchgate.net

Environmental Media: As hydrophobic compounds, PCDD/Fs tend to accumulate in organic-rich environmental compartments. nih.gov Consequently, the highest concentrations are typically found in sediments and soils, which act as environmental sinks. nih.govnih.gov Concentrations in water are generally lower. nih.gov In the atmosphere, the distribution between the gas and particle phases depends on the degree of chlorination; less chlorinated congeners are more prevalent in the gas phase, while more heavily chlorinated congeners bind to airborne particles. acadlore.comcopernicus.org

Interactive Table: Spatial Distribution of PCDD/F Concentrations in Various Environmental Media

| Location/Source Type | Environmental Medium | Concentration Range | Mean Concentration | Reference |

| Lower Yangtze River, China | Water | 0.45 - 10.0 pg TEQ/L | 2.34 pg TEQ/L | nih.gov |

| Lower Yangtze River, China | Sediment | 0.31 - 51 pg TEQ/g dw | 5.25 pg TEQ/g dw | nih.gov |

| Near Medical Incinerator, South Africa | Ambient Air | 8.3 - 108.36 fg WHO₂₀₀₅-TEQ/m³ | Not Specified | acadlore.com |

| Near Medical Incinerator, South Africa | Soil | 59.17 - 106.05 pg WHO-TEQ/g | Not Specified | acadlore.com |

| Urban Kuala Lumpur | Ambient Air | Not Specified | 736 ± 375 fg WHO-TEQ m⁻³ | copernicus.org |

Temporal Trends

Temporal trends of dichlorodibenzofuran concentrations, inferred from general PCDD/F data, vary significantly by region, reflecting different histories of industrialization and environmental regulation.

Decreasing Trends in Regulated Regions: In many developed countries, the implementation of stringent controls on industrial emissions and the phasing out of certain chemical processes have led to a decline in environmental PCDF levels since the late 20th century. cdc.gov For instance, analysis of suspended sediments from the Niagara River between 1980 and 2002 showed a general trend of decreasing PCDD/F concentrations, attributed to remedial actions and control measures in the watershed. researchgate.netpublications.gc.ca

Increasing or Stable Trends in Other Regions: In contrast, some regions have shown increasing or stable concentrations in recent decades. A study of sediment cores from Mexico revealed an increasing concentration trend in the upper, more recent layers, suggesting that local sources have not been curtailed and their environmental impact is growing. nih.gov Similarly, sediment analysis in the Nanjing-Nantong section of the Yangtze River indicated a sharp increase in PCDD/F concentrations in recent decades, linked to the growth of industrial activities. nih.govresearchgate.net However, concentrations near the Yangtze River Estuary remained stable over the same period. nih.gov In Dongting Lake, China, sediment concentrations have shown a decline from highs reported in 1995 to lower levels in the 2000s. researchgate.net

Seasonal Variations: Atmospheric concentrations of PCDD/Fs can exhibit seasonal trends. Many studies report higher concentrations in winter compared to summer. nih.gov This is often attributed to lower atmospheric mixing heights and increased emissions from sources like residential heating during colder months. A study near a medical waste incinerator in Johannesburg also found peak air concentrations in winter and the lowest levels in summer. acadlore.com

Interactive Table: Temporal Trends of PCDD/F Concentrations in Sediments

| Location | Time Period | Trend | Key Findings | Reference |

| Niagara River, USA/Canada | 1980 - 2002 | Decreasing | Attributed to implementation of control measures and remediation. | researchgate.netpublications.gc.ca |

| Various sites, Mexico | Pre-industrial to ~2010 | Increasing | Increasing trend in upper core sections suggests growing local sources. | nih.gov |

| Yangtze River (Nanjing-Nantong), China | Recent Decades | Increasing | Sharp increase related to growth in industrial activities. | nih.govresearchgate.net |

| Dongting Lake, China | 1995 vs. 2004 | Decreasing | Concentrations of 130-891 pg I-TEQ g⁻¹ in 1995 declined to 0.7-11 pg I-TEQ/g by 2004. | researchgate.net |

Environmental Fate and Transformation of 1,3 Dichlorodibenzofuran

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways. For 1,3-Dichlorodibenzofuran, the primary abiotic processes of environmental significance are photodegradation, atmospheric reactions with hydroxyl radicals, and thermal degradation. These processes can lead to the transformation of the parent compound into various degradation products.

Photodegradation, or photolysis, is a key process for the breakdown of PCDFs in the environment, initiated by the absorption of light, particularly in the ultraviolet (UV) spectrum. Studies on various PCDF congeners indicate that photolysis in aquatic environments and on surfaces is a significant degradation pathway. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizers present in the environment. The primary photochemical reactions for chlorinated aromatic compounds like 1,3-DCDF are reductive dechlorination and cleavage of the ether bond.

Reductive dechlorination is a principal photodegradation pathway for PCDFs, involving the cleavage of a carbon-chlorine (C-Cl) bond and its replacement with a hydrogen atom. This process typically results in the formation of less chlorinated dibenzofurans. For instance, studies on the aquatic photochemistry of more highly chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (T4CDF), have confirmed reductive dechlorination as a significant degradation route, leading to the formation of trichlorodibenzofuran (T3CDF) congeners acs.org. The primary degradation pathway for the direct photolysis of PCDFs is generally considered to be the cleavage of the C-Cl bond nih.gov. While direct photolysis of 1,3-DCDF would lead to monochlorodibenzofurans, it is also formed as a degradation intermediate from higher chlorinated congeners. For example, the microbial reductive dechlorination of 1,2,3,4-tetrachlorodibenzofuran in anaerobic sediments proceeds via trichlorodibenzofurans to produce this compound who.int.

The rate and pathway of this compound photodegradation are significantly influenced by the surrounding environmental matrix. The presence of organic matter and the type of solvent can alter photolysis kinetics.

Water: In pure aqueous solutions, the photodegradation of PCDFs can be slow. However, the presence of dissolved organic matter (DOM) in natural waters, such as lake water, can enhance degradation rates. For example, the photolysis of 2,3,7,8-T4CDF was found to be significantly faster in lake water compared to a distilled water/acetonitrile solution acs.org. This enhancement is attributed to indirect photolysis, where DOM acts as a photosensitizer.

Solvents: The polarity of the solvent affects photodegradation rates. Studies have shown that for PCDFs, first-order photodegradation rate constants were higher in pure water compared to a 60% acetonitrile/water solution when exposed to 300 nm UV light core.ac.uk. This suggests that the less polar organic cosolvent can decrease the photolysis rate of PCDFs, possibly due to differences in solubility or the quenching of excited states.

Soil and Surfaces: While specific data for 1,3-DCDF on soil is limited, PCDFs are known to be persistent in soil and sediment. Photolysis on soil surfaces can occur, but its efficiency is often limited by light penetration and the strong adsorption of the compound to soil particles.

Photodegradation Rates of PCDF Congeners in Different Media

| Compound | Matrix | Light Source | First-Order Rate Constant (k) | Half-Life (t½) |

|---|---|---|---|---|

| 2,3,7,8-T4CDF | Distilled Water / Acetonitrile (25:10 v/v) | Sunlight | 0.11 d⁻¹ | 6.3 days |

| 2,3,7,8-T4CDF | Lake Water | Sunlight | 0.58 d⁻¹ | 1.2 days |

| Di-CDFs (general) | 60% Acetonitrile / Water | 300 nm UV | - | ~4.3 - 680 min (range for various PCDDs/PCDFs) |

| Di-CDFs (general) | Pure Water | Sunlight | - | ~6.4 - 23 h (range for various PCDDs/PCDFs) |

In the gas phase, the primary degradation pathway for persistent organic pollutants like this compound is reaction with photochemically produced hydroxyl (OH) radicals. The OH radical is a highly reactive oxidant, often referred to as the "detergent of the atmosphere," and it initiates the breakdown of most organic compounds during the daytime acs.org.

The reaction is expected to proceed via the addition of the OH radical to the aromatic rings of the dibenzofuran (B1670420) structure. This addition forms an unstable OH-adduct, which can then react further, typically with molecular oxygen, leading to ring-opening and the formation of various oxygenated products. While a specific reaction rate constant for 1,3-DCDF is not available, data from related furan (B31954) compounds can provide an estimate of its atmospheric reactivity and lifetime. The reaction rates for furan and its methylated derivatives are typically fast, suggesting that the furan moiety is a reactive site for OH radical attack. The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the formula τ = 1 / (kOH * [OH]), where kOH is the reaction rate constant and [OH] is the average tropospheric concentration of hydroxyl radicals (typically ~1 x 10⁶ molecules cm⁻³).

Gas-Phase Reaction Rate Constants with OH Radicals (298 K)

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Furan | 3.34 x 10⁻¹¹ | ~8.3 hours |

| 2-Methylfuran | 7.38 x 10⁻¹¹ | ~3.8 hours |

| 2,5-Dimethylfuran | 1.10 x 10⁻¹⁰ | ~2.5 hours |

Polychlorinated dibenzofurans are known for their high thermal stability, contributing to their persistence in the environment and their formation in high-temperature industrial processes. In typical environmental contexts, such as soil and sediment at ambient temperatures, thermal degradation is not a significant fate process. However, under moderately elevated temperatures, particularly in the presence of catalytic surfaces, degradation can occur.

Studies involving the thermal treatment of contaminated soils and fly ash have shown that PCDFs can be degraded, though this often requires temperatures well above typical environmental levels (e.g., >300°C) nih.govnih.gov. For instance, low-temperature thermal desorption of dibenzofuran from soil has been shown to be effective at 300°C nih.govresearchgate.net. Research on fly ash has demonstrated that dechlorination of PCDFs can be catalyzed by metals like copper, even at temperatures as low as 120°C, although the reaction is slow, taking around 20 hours core.ac.uk. At 300°C under oxygen-deficient conditions, fly ash can catalyze a dechlorination/hydrogenation reaction of PCDFs acs.org. These findings suggest that while this compound is stable under normal environmental temperatures, its long-term fate in specific microenvironments, such as metal-rich industrial soils or ashes, could involve slow, catalytically-driven thermal degradation.

Photodegradation (Direct and Indirect Photolysis)

Biotic Degradation Processes (Biodegradation) of this compound

The microbial transformation of this compound is a critical process governing its persistence and fate in the environment. Both aerobic and anaerobic conditions can facilitate its breakdown through distinct biochemical pathways, mediated by a diverse range of microorganisms.

Aerobic Degradation Mechanisms

Under aerobic conditions, the initial and rate-limiting step in the degradation of dibenzofurans, including this compound, is an oxidative attack catalyzed by dioxygenase enzymes.

The aerobic biodegradation of chlorinated dibenzofurans is initiated by angular dioxygenases, which are multi-component enzyme systems. These enzymes catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, typically at the angular position adjacent to the ether bridge. nih.gov This reaction is a crucial detoxification step as it leads to the cleavage of the stable ether bond. nih.gov

Two well-studied types of angular dioxygenases involved in the degradation of dibenzofurans are dibenzofuran 4,4a-dioxygenase (DFDO) and carbazole (B46965) 1,9a-dioxygenase (CARDO). nih.gov The angular dioxygenation results in the formation of a chemically unstable hemiacetal, which then undergoes spontaneous rearomatization to form hydroxylated intermediates. nih.govethz.ch For chlorinated dibenzofurans, the initial enzymatic attack can occur on either the chlorinated or the non-chlorinated ring. nih.govresearchgate.net This leads to the formation of various metabolites, including chlorinated salicylic acids and catechols. nih.govresearchgate.net For instance, the degradation of 2-chlorodibenzofuran has been shown to yield 5-chlorosalicylic acid. nih.gov While the specific metabolites of this compound are not extensively detailed in the provided literature, the established pathways for other dichlorodibenzofurans suggest that it would likely be transformed into corresponding dichlorinated salicylic acids or catechols. The degradation pathway is further continued by extradiol dioxygenases and hydrolases that cleave the aromatic ring of these intermediates, channeling them into central metabolic pathways. nih.gov

Anaerobic Degradation Mechanisms

In the absence of oxygen, the primary mechanism for the breakdown of chlorinated aromatic compounds like this compound is reductive dechlorination.

Under anaerobic conditions, microbial consortia can utilize chlorinated dibenzofurans as electron acceptors in a process known as dehalorespiration. frtr.gov This process involves the sequential removal of chlorine atoms from the aromatic structure, which are replaced by hydrogen atoms. frtr.gov Studies conducted on contaminated sediments from the Kymijoki River have elucidated a specific pathway involving this compound. In these sediments, 1,2,3,4-tetrachlorodibenzofuran was observed to be dechlorinated to 1,3,4-trichlorodibenzofuran, which was then further dechlorinated to form this compound (1,3-DiCDF). nih.gov This demonstrates that 1,3-DiCDF is a key intermediate in the anaerobic degradation of more highly chlorinated dibenzofurans. The process is mediated by indigenous microorganisms present in the contaminated sediments. nih.gov Reductive dechlorination is a significant environmental process as it typically reduces the toxicity of the chlorinated compounds and can lead to less persistent daughter products. nih.gov

Table 1: Anaerobic Dechlorination Pathway of 1,2,3,4-Tetrachlorodibenzofuran

| Parent Compound | Intermediate Product | Final Product Mentioned |

| 1,2,3,4-Tetrachlorodibenzofuran | 1,3,4-Trichlorodibenzofuran | This compound |

This table illustrates the sequential dechlorination leading to the formation of this compound in anaerobic sediments. nih.gov

Role of Specific Microbial Strains and Consortia

A variety of bacteria have been identified that are capable of degrading dibenzofuran and its chlorinated derivatives. These microorganisms can act individually or as part of a synergistic consortium.

Under aerobic conditions, several bacterial strains have been isolated and characterized for their ability to degrade these compounds. Notable examples include:

Sphingomonas sp. strain RW1: This strain is known to degrade a range of mono- and dichlorinated dibenzofurans and dibenzo-p-dioxins. nih.govresearchgate.netoup.com

Terrabacter sp. strain DBF63: A dibenzofuran-utilizing bacterium that possesses the DFDO enzyme system. nih.gov

Pseudomonas sp. strain CA10: This carbazole-utilizing bacterium has the CARDO enzyme system, which also shows activity towards chlorinated dibenzofurans. nih.gov

Klebsiella sp. strain HL1: Capable of degrading non- and monochlorinated dibenzofurans, but not dichlorinated congeners. oup.com

Sphingomonas sp. strain HL7: This strain demonstrates a strong ability to degrade non-, mono-, and dichlorinated dibenzofurans. oup.com

Staphylococcus auriculans DBF63: Can utilize dibenzofuran as a sole source of carbon and energy. nih.gov

Anaerobic reductive dechlorination is typically carried out by mixed microbial communities rather than single isolates. frontiersin.orgresearchgate.net These consortia, often found in contaminated sediments, work synergistically to break down complex pollutants. nih.govresearchgate.net While specific strains responsible for the dechlorination of this compound have not been isolated, bacteria from the phylum Chloroflexi, particularly those related to Dehalococcoides mccartyi, are known to be key players in the reductive dechlorination of other chlorinated aromatic compounds.

Table 2: Examples of Microbial Strains Involved in Dibenzofuran Degradation

| Microbial Strain | Degradation Condition | Key Enzyme System | Capability with Dichlorodibenzofurans |

| Sphingomonas sp. strain RW1 | Aerobic | Angular Dioxygenase | Yes |

| Terrabacter sp. strain DBF63 | Aerobic | DFDO | Yes |

| Pseudomonas sp. strain CA10 | Aerobic | CARDO | Yes |

| Klebsiella sp. strain HL1 | Aerobic | Dioxygenase | No |

| Sphingomonas sp. strain HL7 | Aerobic | Dioxygenase | Yes |

Factors Influencing Biodegradation Rates in Environmental Settings

The efficiency of microbial degradation of this compound in soil and sediment is influenced by a variety of environmental factors. These parameters can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Temperature: Temperature significantly affects microbial metabolism and enzymatic reaction rates. Generally, an increase in temperature, up to an optimal point, accelerates the degradation of chlorinated organic compounds.

Moisture Content: Water availability is crucial for microbial activity. Soil moisture content can impact substrate diffusion and the physiological state of the microorganisms.

Organic Matter: The presence of other organic materials can have a dual effect. It can enhance microbial populations by providing a primary carbon source, potentially leading to cometabolism of the pollutant. nih.govfrtr.gov Cometabolism is the degradation of a compound by a microbe that derives no energy from the transformation. frtr.gov Conversely, high concentrations of organic matter can sometimes lead to preferential degradation of the more easily accessible carbon sources.

Bioavailability: The strong adsorption of hydrophobic compounds like this compound to soil and sediment particles can limit their availability to microorganisms, thereby reducing the rate of biodegradation. mdpi.com

Partitioning and Sorption Behavior in Environmental Compartments

The distribution of this compound in the environment is governed by partitioning processes between gaseous, liquid, and solid phases. This behavior is influenced by the compound's low water solubility and moderate volatility, characteristic of many chlorinated aromatic hydrocarbons. There are 16 isomers of dichlorodibenzofuran (DCDF), and while specific data for the 1,3-substituted isomer are scarce, the general principles of partitioning for this class of compounds are well-understood.

In the atmosphere, semivolatile organic compounds (SVOCs) like this compound exist in both the gas phase and adsorbed to atmospheric particles. The equilibrium between these two phases is described by the gas-particle partitioning coefficient (Kp). This partitioning is a crucial determinant of the compound's atmospheric transport, deposition, and potential for long-range transport.

Research on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) indicates that lower chlorinated congeners, such as dichlorodibenzofurans, are found predominantly in the gas phase. Studies have shown that for 2- and 3-chlorinated dibenzofurans, a significant portion exists in the gaseous state in the atmosphere acs.org. The distribution is influenced by ambient temperature, with higher temperatures favoring the gas phase.

Table 1: Estimated Gas-Particle Partitioning Behavior of Dichlorodibenzofuran Congeners

| Parameter | Description | Estimated Value/Behavior for DCDFs |

|---|---|---|

| Gas-Particle Partitioning Coefficient (Kp) | Ratio of the concentration of the compound in the particulate phase to its concentration in the gas phase. | Lower Kp values compared to higher chlorinated furans, indicating a preference for the gas phase. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Relatively higher than more chlorinated congeners, contributing to its presence in the gas phase. |

| Atmospheric Residence Time | The average time a molecule resides in the atmosphere before being removed by deposition or degradation. | Influenced by partitioning; gas-phase compounds are more susceptible to atmospheric degradation, while particle-bound compounds are more prone to deposition. |

Note: This table presents generalized information for dichlorodibenzofuran congeners due to the lack of specific experimental data for this compound.

Once deposited from the atmosphere or released into terrestrial or aquatic environments, this compound exhibits a tendency to adsorb to soil and sediment particles. This sorption behavior is primarily governed by the compound's hydrophobicity and the organic carbon content of the soil or sediment. The organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this process.

For hydrophobic organic compounds like PCDFs, sorption to organic matter is the dominant mechanism. A higher Koc value indicates a stronger tendency for the chemical to be sorbed to soil or sediment, reducing its mobility and bioavailability in the environment. While specific experimental Koc values for this compound are not widely documented, quantitative structure-activity relationship (QSAR) models and data for related compounds suggest a significant affinity for organic matter.

The sorption process is a critical factor in the long-term fate of this compound, as it can lead to its accumulation in soil and sediment, which can act as long-term reservoirs of contamination.

Table 2: Estimated Soil and Sediment Sorption Parameters for Dichlorodibenzofuran Congeners

| Parameter | Description | Estimated Value/Behavior for DCDFs |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | A measure of the tendency of an organic compound to be adsorbed by soil or sediment, normalized to the organic carbon content. | Expected to have a high Koc value, indicating strong sorption to organic matter. |

| Mobility in Soil | The potential for a chemical to move through the soil profile. | Low mobility is expected due to strong adsorption to soil organic matter. |

| Persistence in Soil/Sediment | The length of time a compound remains in the soil or sediment before being degraded or removed. | Sorption to particles can protect the compound from degradation, leading to increased persistence. |

Note: This table presents generalized information for dichlorodibenzofuran congeners due to the lack of specific experimental data for this compound.

In aquatic environments, the low water solubility of this compound means that it will predominantly partition from the water column to suspended particles and bottom sediments. This process is influenced by the same principles of hydrophobic sorption described for soils. The distribution between the dissolved phase and particulate matter is a key factor in its transport, bioavailability, and eventual fate in aquatic ecosystems.

The partitioning behavior in water is described by the partition coefficient (Kd), which is the ratio of the concentration of the compound on the solid phase to its concentration in the water phase at equilibrium. This coefficient is site-specific as it depends on the characteristics of the suspended particles, such as their organic carbon content and particle size.

Due to its hydrophobicity, this compound is expected to be found at very low concentrations in the dissolved phase in water bodies, with the majority of its mass associated with particulate matter. This has significant implications for aquatic organisms, as particle-bound contaminants can be ingested and potentially bioaccumulate in the food web.

Table 3: Water-Particle Interaction Characteristics of Dichlorodibenzofuran Congeners

| Parameter | Description | Behavior for DCDFs |

|---|---|---|

| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water at a specific temperature. | Very low, driving the partitioning to particulate matter. |

| Partition Coefficient (Kd) | The ratio of the concentration of a compound sorbed to particles to its concentration in the surrounding water. | High, indicating a strong affinity for suspended and bottom sediments. |

| Bioavailability in Aquatic Systems | The fraction of the total concentration of a chemical that is available for uptake by organisms. | Primarily associated with ingestion of contaminated particles. |

Note: This table presents generalized information for dichlorodibenzofuran congeners due to the lack of specific experimental data for this compound.

Environmental Remediation Technologies for Polychlorinated Dibenzofuran Contamination

In-Situ Remediation Approaches

In-situ techniques treat the contamination in place, without excavating the soil, which can be less disruptive and more cost-effective for large sites.

Bioremediation leverages microorganisms to degrade contaminants. For PCDFs, this can occur under both aerobic and anaerobic conditions. neptjournal.com

Bioaugmentation: This approach involves introducing specific microbial strains with known PCDF-degrading capabilities into the contaminated site. For example, Sphingomonas sp. strain RW1 has been shown to degrade dibenzofuran (B1670420) and some of its chlorinated derivatives. nih.gov The effectiveness of bioaugmentation can be limited by the survival and activity of the introduced microorganisms in the specific soil environment. nih.gov

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading PCDFs by adding nutrients, oxygen, or other amendments. researchgate.net Studies have shown that creating hypoxic (low oxygen) conditions in compost-amended landfill reactors can effectively degrade PCDD/Fs in contaminated soils. nih.govscilit.com The degradation is facilitated by aerotolerant anaerobic bacteria. Anaerobic reductive dechlorination, where microorganisms remove chlorine atoms from the PCDF molecule, is a key pathway, particularly for highly chlorinated congeners, which are more resistant to aerobic degradation. neptjournal.comnih.govacs.org

| Bioremediation Strategy | Description | Key Microbial Process | Target Congeners |

| Bioaugmentation | Introduction of non-native microorganisms with specific degrading capabilities. | Aerobic dioxygenation or anaerobic dechlorination by introduced strains. | Lower and some higher chlorinated PCDFs. |

| Biostimulation | Amendment of soil with nutrients/oxygen to enhance native microbial activity. | Primarily anaerobic reductive dechlorination by indigenous bacteria. | Primarily higher chlorinated PCDFs. |

Phytoremediation uses plants to clean up contaminated environments. For persistent organic pollutants like PCDFs, the primary mechanism is rhizoremediation. nih.gov

Rhizoremediation: This process relies on the synergistic relationship between plants and the microorganisms in the rhizosphere (the soil region directly influenced by plant roots). Plants release root exudates (sugars, amino acids, etc.) that stimulate the growth and metabolic activity of soil microbes, including those that can degrade PCDFs. acs.org This enhanced microbial activity can lead to a significant reduction in PCDF concentrations in the soil. Research has shown that plants like tall fescue (Festuca arundinacea) can significantly enhance the degradation of PCDD/Fs in soil, with reductions of up to 24% for some congeners. acs.org Importantly, studies indicate that the uptake and translocation of PCDFs into the plant tissues (phytoextraction) is negligible, meaning the contamination is not simply moved from the soil to the plant but is degraded in the rhizosphere. acs.org

Photochemical Decontamination

Photochemical decontamination involves the use of light energy to break down contaminants. For PCDFs, this process typically occurs through the cleavage of the carbon-chlorine (C-Cl) bonds, leading to less chlorinated and generally less toxic compounds. nih.govnih.gov The direct photolysis of PCDFs in aqueous solutions can be slow, but the process can be enhanced by the presence of photosensitizers or through photocatalysis. nih.govcsbsju.edu

Photocatalysis, often employing semiconductors like titanium dioxide (TiO2), has been shown to be effective for the degradation of various organic pollutants, including PCDDs and PCDFs. nih.govacs.org Under UV irradiation, TiO2 generates highly reactive hydroxyl radicals that can attack the PCDF molecule, leading to its degradation. nih.gov Studies on other chlorinated compounds have shown that photochemical oxidation can lead to the formation of intermediates such as chlorinated propanones, and various organic acids before complete mineralization. nih.gov The primary degradation pathway for the direct photolysis of PCDD/Fs is often C-Cl cleavage, while for photocatalysis, it can also involve C-O cleavage. nih.gov

Nanotechnology Applications

Nanotechnology offers promising avenues for the remediation of persistent organic pollutants like PCDFs. Nanoscale zero-valent iron (nZVI) is one of the most studied nanomaterials for environmental remediation. researchgate.netnih.govnih.gov Due to its high surface area and reactivity, nZVI can act as a powerful reducing agent, capable of dechlorinating a wide range of chlorinated organic compounds. researchgate.netuwo.caresearchgate.net The proposed mechanism involves the transfer of electrons from the nZVI surface to the chlorinated molecule, leading to the replacement of chlorine atoms with hydrogen.

Bimetallic nanoparticles, such as palladium-coated nZVI, have been shown to enhance the rate and efficiency of dechlorination for various chlorinated pollutants. uwo.ca The application of nanoparticles can be carried out in situ, by injecting a slurry of nanoparticles into the contaminated soil or groundwater, or ex situ, by treating excavated soil or pumped water. nih.gov While specific studies on 1,3-Dichlorodibenzofuran are lacking, the general success of nZVI in dechlorinating other chlorinated aromatic compounds suggests its potential applicability.

Assessment of Remediation Efficiency and By-product Formation

Assessing the efficiency of any remediation technology is crucial and involves monitoring the decrease in the concentration of the target contaminant over time. For PCDFs, highly sensitive analytical techniques are required due to their low concentration levels and high toxicity. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard and most reliable method for the quantitative analysis of PCDF congeners. nih.govepa.govnih.govapvma.gov.aujmst.info

During the remediation process, it is equally important to identify and quantify any intermediate by-products that may be formed. Incomplete degradation can sometimes lead to the formation of compounds that are also toxic. The analysis of degradation by-products is also typically performed using GC/MS. nih.gov For instance, the degradation of other chlorinated compounds has been shown to produce a variety of intermediates, including less chlorinated congeners, hydroxylated derivatives, and organic acids, before eventual mineralization to carbon dioxide, water, and inorganic halides. csbsju.edunih.gov Monitoring these by-products provides a more complete picture of the remediation process and ensures that the treatment is achieving the desired outcome of detoxification.

Structure Environmental Reactivity Relationships of Dichlorodibenzofurans

Influence of Chlorination Pattern on Environmental Fate

The degree and pattern of chlorination are primary factors determining the environmental persistence of chlorinated dibenzofurans (CDFs). Generally, there is an inverse relationship between the number of chlorine substituents and the rate of microbial degradation.

Research has consistently shown that less-chlorinated congeners are more susceptible to microbial attack than their more highly chlorinated counterparts. For example, the bacterium Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans, but it does not effectively degrade more highly chlorinated congeners. nih.govresearchgate.net This trend is largely attributed to two factors: increased steric hindrance and altered electronic properties of the aromatic rings, which can make enzymatic attack more difficult.

The position of the chlorine atoms also plays a crucial role. Aerobic degradation of CDFs is often initiated by dioxygenase enzymes, which insert two hydroxyl groups into an aromatic ring. The susceptibility of a specific ring to this enzymatic attack is heavily influenced by the substitution pattern. Chlorine atoms are deactivating, making the substituted ring less susceptible to electrophilic attack by dioxygenases. Consequently, enzymatic degradation is often favored on an unsubstituted or less-substituted ring. nih.govnih.gov

Anaerobic degradation can proceed via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. This process tends to be slower than aerobic degradation but can be a significant pathway in anoxic environments like sediments. The pattern of chlorination also influences the potential for reductive dechlorination, with certain chlorine positions being more readily removed than others.

Table 1: Influence of Chlorination on Microbial Degradation of Dibenzofuran (B1670420) Derivatives

| Compound | Degree of Chlorination | Observed Microbial Degradation | Key Factor |

|---|---|---|---|

| Dibenzofuran (DF) | Unchlorinated | Readily degraded by various bacteria (e.g., Sphingomonas sp. RW1). nih.govresearchgate.net | Unsubstituted rings are highly susceptible to initial dioxygenase attack. |

| Monochlorodibenzofurans (MCDFs) | Low | Generally degradable, though rates are isomer-dependent. nih.govresearchgate.net | Dioxygenase attack often occurs on the unsubstituted ring. |

| Dichlorodibenzofurans (DCDFs) | Low | Some isomers are degraded, but rates are typically slower than for MCDFs. nih.govresearchgate.net | Increased chlorination begins to inhibit enzymatic activity. |

| Higher Chlorinated Dibenzofurans (TrCDF, TCDF, etc.) | High | Significantly more resistant to aerobic degradation. nih.govresearchgate.net | Steric hindrance and electronic effects greatly reduce susceptibility to dioxygenase attack. |

Isomer Specificity in Degradation Pathways

The specific arrangement of chlorine atoms on the dibenzofuran structure leads to significant differences in how individual isomers are degraded by microorganisms. This isomer specificity is a direct consequence of the selectivity of the enzymes involved in the initial stages of the breakdown pathway.

A key enzymatic step in the aerobic degradation of CDFs is "angular dioxygenation," where a dioxygenase enzyme attacks the carbon atoms adjacent to the central ether bridge. nih.gov This attack cleaves the ether bond and opens up the tricyclic structure, a critical detoxification step. Different bacterial strains possess angular dioxygenases with distinct substrate specificities. For instance, studies comparing the carbazole (B46965) 1,9a-dioxygenase (CARDO) from Pseudomonas sp. strain CA10 and the dibenzofuran 4,4a-dioxygenase (DFDO) from Terrabacter sp. strain DBF63 have shown that they have different capabilities to degrade various CDF isomers. nih.govnih.govelsevierpure.com CARDO, for example, was found to catalyze the angular dioxygenation of all mono- to trichlorinated CDFs tested in one study, while DFDO was less versatile. nih.gov

The initial point of attack determines the subsequent metabolites. Research on Sphingomonas sp. strain RW1 demonstrated this clearly:

2-Chlorodibenzofuran was converted to 5-chlorosalicylic acid .

3-Chlorodibenzofuran was converted to 4-chlorosalicylic acid . nih.gov

This indicates that for these isomers, the initial dioxygenolytic attack occurs on the non-chlorinated ring. However, the same organism's degradation of other isomers can result from an attack on the chlorinated ring, leading to the formation of both chlorinated and non-chlorinated salicylates and catechols. nih.govresearchgate.net This highlights that the degradation pathway is not uniform across all isomers and is highly dependent on the specific congener-enzyme interaction. For a compound like 1,3-Dichlorodibenzofuran, the enzymatic attack could theoretically occur on the dichlorinated ring (at the 4,4a position) or the unsubstituted ring (at the 9a,9b position), likely leading to different degradation products and rates.

Table 2: Isomer-Specific Degradation Products of Selected CDFs by Sphingomonas sp. RW1

| Isomer | Primary Metabolite(s) | Inferred Site of Initial Attack |

|---|---|---|

| 2-Chlorodibenzofuran | 5-Chlorosalicylic acid nih.gov | Unsubstituted ring |

| 3-Chlorodibenzofuran | 4-Chlorosalicylic acid nih.gov | Unsubstituted ring |

| 4-Chlorodibenzofuran | 3-Chlorosalicylate nih.govresearchgate.net | Substituted ring |

| 2,8-Dichlorodibenzofuran | 5-Chlorosalicylic acid nih.gov | One of the substituted rings |

Theoretical Studies on Reaction Mechanisms (e.g., DFT Calculations)

Theoretical chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the reactivity and degradation mechanisms of dichlorodibenzofurans at a molecular level. These computational methods allow researchers to predict the most likely pathways for chemical and biological degradation without the need for extensive and often difficult laboratory experiments with toxic compounds.

DFT calculations can determine various electronic structure properties and reactivity descriptors for molecules like this compound. These descriptors help explain and predict environmental behavior:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as an electron donor or acceptor. This is crucial for predicting susceptibility to oxidative degradation, such as reactions with hydroxyl (•OH) radicals in the atmosphere or enzymatic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where reactions with polar molecules or ions are most likely to occur.

Reaction Pathway Modeling: DFT can be used to model the entire energy profile of a proposed reaction, including the structures of reactants, transition states, and products. This allows for the calculation of activation energies, which determine the kinetic feasibility of a degradation pathway. For example, theoretical studies have detailed the stepwise mechanism of PCDF reactions with atmospheric oxidants, identifying the most favorable sites for radical addition and subsequent bond cleavage.

One study used DFT to develop Quantitative Structure-Activity Relationships (QSARs) for PCDFs, successfully relating calculated descriptors like chemical softness and electronegativity to the molecules' binding affinity for the aryl hydrocarbon receptor (AhR), a key step in their toxic mechanism. Such studies demonstrate that the specific chlorination pattern directly influences these fundamental electronic properties.

Table 3: Applications of Theoretical (DFT) Studies to PCDF Reactivity

| Type of Study | Calculated Parameters | Application / Insight Provided |

|---|---|---|

| Reactivity Analysis | HOMO/LUMO energies, electrostatic potential, local reactivity indices. mdpi.com | Predicts the most likely sites for electrophilic or nucleophilic attack, guiding understanding of initial degradation steps. |

| Reaction Mechanism Modeling | Transition state structures, activation energies, reaction enthalpies. mdpi.compku.edu.cn | Elucidates detailed, stepwise pathways for degradation (e.g., by •OH radicals) and determines kinetic feasibility. |

| QSAR Development | Electronic descriptors (e.g., chemical softness, electrophilicity). | Correlates molecular structure with biological activity (e.g., AhR binding), linking structure to potential toxicity. |

Regulatory Frameworks and Environmental Policy Implications

National and International Regulations Pertaining to PCDD/Fs

International agreements and national laws form the backbone of the regulatory landscape for PCDD/Fs, including 1,3-Dichlorodibenzofuran. These regulations are designed to control the unintentional release of these persistent organic pollutants into the environment.

The Stockholm Convention is a global treaty aimed at protecting human health and the environment from persistent organic pollutants (POPs). Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) are listed in Annex C of the convention as unintentionally produced POPs. pops.intpops.int This means that parties to the convention are required to take measures to reduce and, where feasible, ultimately eliminate the unintentional releases of these substances from anthropogenic sources. pops.intwww.gov.uk

The convention requires parties to identify, characterize, quantify, and prioritize sources of PCDD/PCDF releases and to develop strategies to reduce these releases. pops.int This is to be achieved through the promotion and implementation of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for priority source categories. pops.int The toxicity of different PCDD and PCDF congeners is measured using the concept of toxic equivalency (TEQ), which compares their toxicity to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). pops.int

Canada: The primary legislative tool for managing toxic substances in Canada is the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.cajustice.gc.ca This act provides the framework for assessing and managing risks posed by chemical substances. While CEPA 1999 does not list this compound individually, dioxins and furans as a class are recognized as toxic substances. The focus of Canadian regulations is on minimizing the release of these substances from industrial and other sources.

United States: In the United States, the Environmental Protection Agency (EPA) regulates dibenzofurans under various statutes. However, specific federal regulations for this compound are not prominent. The EPA has noted that the biological activity of different chlorinated dibenzofurans varies significantly, which complicates the development of regulations for individual congeners. epa.gov Some states have established their own standards for related compounds. For instance, the New Jersey Department of Environmental Protection has set standards for 1,3-dichlorobenzene (B1664543) in drinking water, groundwater, surface water, and soil, which can provide an indication of how similar chlorinated compounds are regulated at the state level. nj.gov

European Union: The European Union's primary chemical regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). reachonline.eu While REACH includes provisions for restricting substances of very high concern, there are no specific restrictions for this compound explicitly mentioned in the available documentation. europa.eueuropa.eu The EU's approach to PCDD/Fs is in line with the Stockholm Convention, focusing on the reduction of unintentional emissions through the application of BAT, particularly for industrial installations.

Environmental Quality Criteria and Monitoring Programs

Environmental quality criteria are numerical limits for pollutants in various environmental media, such as water, soil, and air, designed to protect environmental and human health.

Specific environmental quality criteria for this compound are not widely established. Regulatory efforts and monitoring programs typically focus on the total concentration of PCDD/Fs, often expressed in TEQ.

Monitoring programs for PCDD/Fs are in place in North America and Europe to assess the levels of these pollutants in the environment. cec.orgiiasa.ac.at These programs provide valuable data on the long-range transport and deposition of these compounds. For example, a report by the Commission for Environmental Cooperation compared the atmospheric PCDD/PCDF data from monitoring networks in Canada and the United States. cec.org In Europe, there are ongoing efforts to establish a coordinated biodiversity monitoring system, which includes monitoring for environmental pollutants. iiasa.ac.at

The following table provides an example of environmental quality standards for a related compound, 1,3-Dichlorobenzene, in New Jersey, to illustrate the types of criteria that can be set for chlorinated organic compounds.

| Environmental Medium | Standard Type | Value |

| Drinking Water | Primary State MCL | 600 µg/L |

| Groundwater | Specific Quality Criterion | 4.7 µg/L |

| Surface Water (Freshwater) | Human Health | 2,200 µg/L |

| Surface Water (Saline Water) | Human Health | 8,300 µg/L |

| Soil (Residential) | Ingestion-Dermal Exposure | 6,700 mg/kg |

| Soil (Non-residential) | Ingestion-Dermal Exposure | 110,000 mg/kg |

| Source: New Jersey Department of Environmental Protection nj.gov |

Pollution Prevention Strategies and Best Available Technologies for Minimizing PCDF Emissions

The primary approach to controlling the release of this compound and other PCDFs is through pollution prevention and the application of Best Available Techniques (BAT) at their sources of formation. Since these compounds are unintentional byproducts, control strategies focus on optimizing industrial processes to minimize their generation.

Key pollution prevention strategies include:

Process Modification: Altering industrial processes to reduce the formation of PCDF precursors.

Improved Combustion Efficiency: Ensuring complete combustion in incinerators and other thermal processes to destroy organic compounds that could form PCDFs.

Fuel and Raw Material Substitution: Using fuels and raw materials with lower chlorine content. unece.org

Best Available Technologies for minimizing PCDF emissions from industrial sources, particularly from waste incineration, include a range of flue gas cleaning techniques:

Selective Catalytic Reduction (SCR): This technology is primarily used to reduce nitrogen oxides (NOx) but can also contribute to the destruction of PCDD/Fs. researchgate.net

Activated Carbon Injection: Activated carbon is injected into the flue gas stream to adsorb PCDD/Fs and other pollutants. researchgate.net

Fabric Filters (Baghouses): These devices capture particulate matter, to which PCDD/Fs are often adsorbed. researchgate.net

Wet and Dry Scrubbers: These systems are used to remove acid gases and can also capture some PCDD/Fs. researchgate.net

The following table summarizes some of the best available techniques for controlling PCDF emissions from stationary sources.

| Technology | Description |

| High-Performance Dedusting Devices | Electrostatic precipitators or fabric filters are used to remove particulate matter, which carries most heavy metals and a significant portion of PCDFs. unece.org |

| Integrated Gasification Combined-Cycle (IGCC) | A high-efficiency power plant technology that can lead to reduced emissions compared to traditional solid fuel combustion. unece.org |

| Multi-Pollutant Control Technologies | A combination of technologies such as selective catalytic reduction (SCR), flue gas desulfurization (FGD), and electrostatic precipitators (ESP) or fabric filters (FF) can effectively control a range of pollutants, including PCDFs. unece.org |

| Process Optimization | Modifying process designs to improve combustion and prevent the formation of PCDFs by controlling parameters like temperature and residence time. pops.int |

Unraveling the Complexities of this compound: A Call for Focused Research

The persistent and toxic nature of this compound (1,3-DCDF), a member of the polychlorinated dibenzofuran (B1670420) (PCDF) family, necessitates a forward-looking research agenda to address critical knowledge gaps. This article outlines key areas where scientific inquiry must advance to better understand and mitigate the environmental risks posed by this compound. From enhancing analytical detection at minute concentrations to developing sustainable cleanup technologies and fostering interdisciplinary collaboration, the path forward requires a concerted and multifaceted research effort.

常见问题

Q. What analytical methods are recommended for detecting 1,3-DiCDF in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. For HPLC, mobile phases often include acetonitrile/water/acetic acid mixtures (e.g., 70:30:0.1 v/v/v), with gradient elution to resolve isomers . Certified reference materials (CRMs) for 1,3-DiCDF, such as 50 μg/mL solutions in toluene-nonane mixtures, are critical for calibration . Ensure column selectivity (e.g., C18 phases) to distinguish 1,3-DiCDF from co-eluting isomers like 2,8-DiCDF.

Q. How does the position of chlorine substituents influence 1,3-DiCDF toxicity?

Chlorination patterns dictate binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism in dioxin-like toxicity. 1,3-DiCDF lacks the 2,3,7,8-substitution required for high toxicity, resulting in a Toxicity Equivalency Factor (TEF) of 0.001–0.01, significantly lower than 2,3,7,8-TCDF (TEF = 0.1) . Use in vitro AhR activation assays (e.g., luciferase reporter gene assays) to quantify relative potency.

Q. What microbial species degrade 1,3-DiCDF, and under what conditions?

Bacillus sp. SS2 and Serratia sp. SSA1 demonstrate aerobic degradation of chlorinated dibenzofurans. Optimize degradation studies using mineral salt media at 30°C, pH 7.0, with glucose as a co-substrate. Monitor removal efficiency via GC-MS, achieving ~80–90% degradation over 14 days . Anaerobic reductive dechlorination by sediment microbes (e.g., Dehalococcoides) converts higher chlorinated congeners to 1,3-DiCDF via 1,3,4-TrCDF intermediates .

Advanced Research Questions

Q. How to design experiments resolving contradictions in 1,3-DiCDF toxicity data across studies?

Discrepancies often arise from differences in exposure duration, model organisms, or endpoint selection. For example, chronic exposure (≥6 months) in rodents may reveal hepatotoxicity not detected in acute assays. Use meta-analysis frameworks to harmonize data, adjusting for variables like species-specific AhR expression or metabolic clearance rates . Cross-validate findings with in silico QSAR models (e.g., EPA’s TEF database) to predict congener-specific effects.

Q. What experimental models best replicate 1,3-DiCDF formation in thermal processes?

Pyrolytic studies using copper(II) oxide catalysts at 300–500°C simulate radical-mediated formation pathways. Monitor byproducts like dibenzo-p-dioxin and 2-chlorodibenzo-p-dioxin via GC-MS. Radical-radical coupling of chlorophenoxy radicals is a dominant pathway, with product distribution influenced by oxygen availability . Use isotopic labeling (e.g., C) to trace reaction mechanisms .

Q. How to optimize HPLC-MS/MS parameters for quantifying 1,3-DiCDF in complex matrices?

Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm). Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 50% B to 95% B over 10 min. MS/MS transitions: m/z 237 → 202 (quantifier) and 237 → 167 (qualifier). Limit of quantification (LOQ): 0.1 ng/g in soil . Validate recovery rates (70–120%) using matrix-matched standards to account for lipid interference in biological samples.

Q. What molecular dynamics approaches elucidate 1,3-DiCDF interactions with biomolecules?

Dock 1,3-DiCDF into AhR ligand-binding domains (PDB ID: 5NJ8) using AutoDock Vina. Compare binding energies to 2,3,7,8-TCDF to explain lower toxicity. Molecular dynamics simulations (NAMD/GROMACS) over 100 ns trajectories reveal reduced hydrogen bonding and hydrophobic interactions due to non-optimal chlorine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。